

ZM323881 Hydrochloride: A Profile of a Highly Selective VEGFR-2 Inhibitor

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Compound of Interest

Compound Name: ZM323881 hydrochloride

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An In-depth Technical Guide for Researchers and Drug Development Professionals

ZM323881 hydrochloride is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive overview of its selectivity, mechanism of action, and the experimental methodologies used to characterize its activity.

Core Attributes of ZM323881 Hydrochloride

ZM323881 hydrochloride is an anilinoquinazoline compound that demonstrates exceptional selectivity for the VEGFR-2 tyrosine kinase.^[1] Its high affinity and specificity make it a valuable tool for investigating the physiological and pathological roles of VEGFR-2 signaling.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of **ZM323881 hydrochloride** has been quantified against a panel of protein tyrosine kinases. The data, summarized in the table below, highlights its remarkable selectivity for VEGFR-2.

Target Kinase	IC50	Reference
VEGFR-2 (KDR)	< 2 nM	[1][2][3]
VEGFR-1	> 50 μ M	[3]
PDGFR β	> 50 μ M	[1]
FGFR1	> 50 μ M	[1]
EGFR	> 50 μ M	[1]
erbB2	> 50 μ M	[1]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

In cellular assays, **ZM323881 hydrochloride** effectively inhibits VEGF-A-induced endothelial cell proliferation with an IC50 of 8 nM.[3] It also demonstrates inhibitory effects on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) induced by other growth factors, albeit at much higher concentrations, with IC50 values of 1.9 μ M for Epidermal Growth Factor (EGF) and 1.6 μ M for basic Fibroblast Growth Factor (bFGF).[4][5]

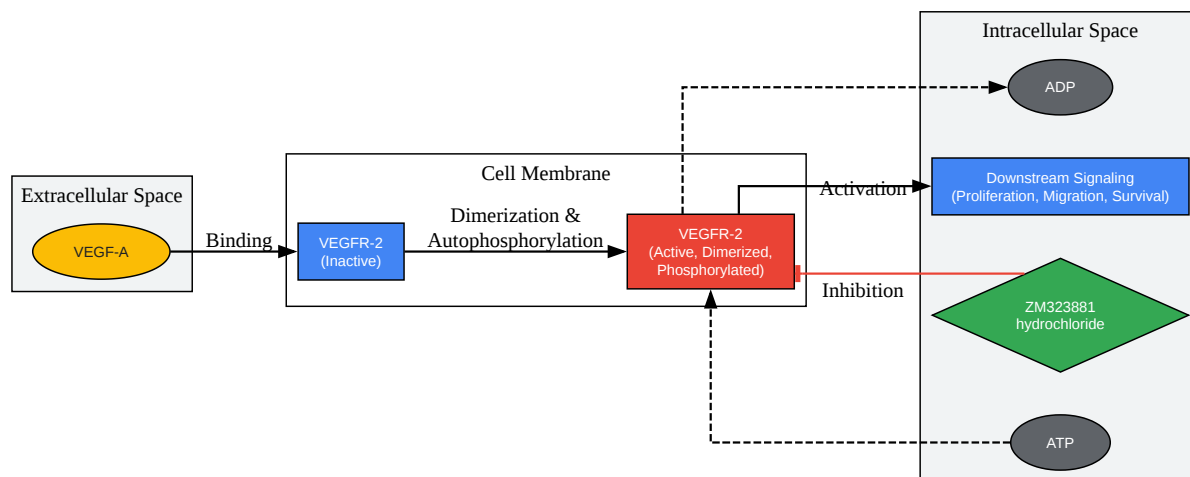
Mechanism of Action

VEGF-A, a potent angiogenic factor, exerts its effects by binding to and activating VEGFR-2 on the surface of endothelial cells. This binding triggers the dimerization of the receptor and the autophosphorylation of specific tyrosine residues in its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling events crucial for angiogenesis, including cell proliferation, migration, and survival.[3][6]

ZM323881 hydrochloride acts as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding pocket of the enzyme, it prevents the transfer of a phosphate group from ATP to the tyrosine residues, thereby blocking the initiation of the downstream signaling cascade. This selective inhibition of VEGFR-2 phosphorylation is central to its anti-angiogenic effects.[3][7]

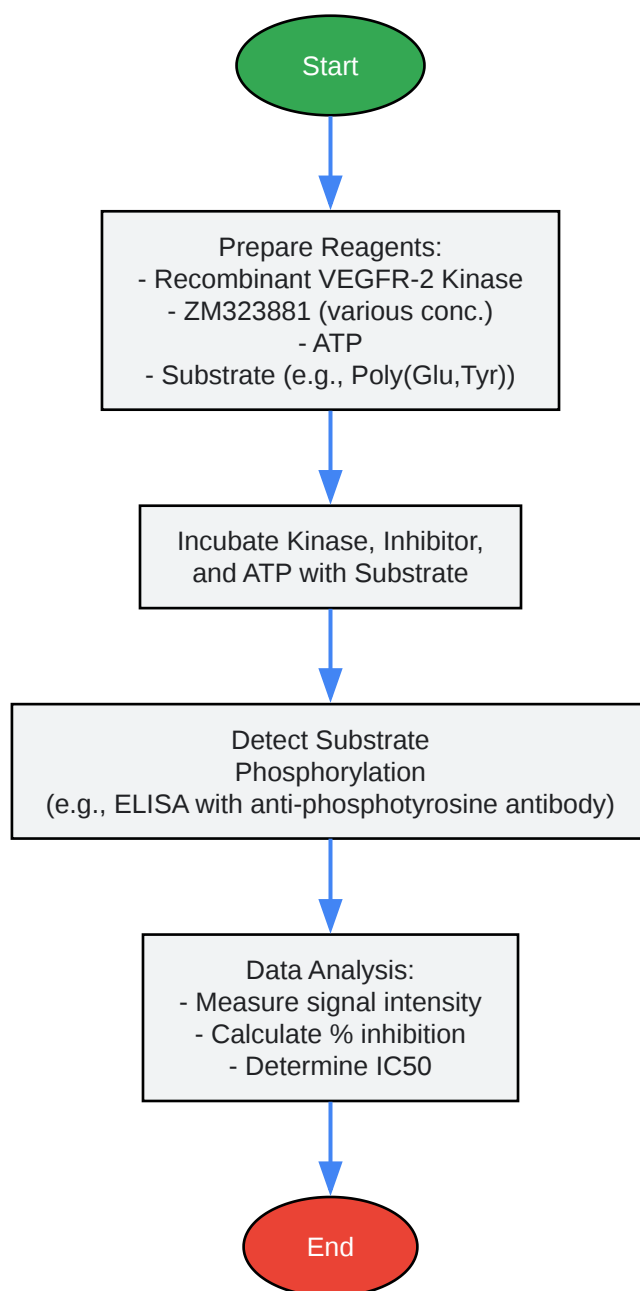
Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.



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VEGFR-2 signaling pathway and inhibition by ZM323881.



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General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol outlines a common method for determining the IC₅₀ of an inhibitor against a specific kinase.

Materials:

- Recombinant human VEGFR-2 kinase domain
- **ZM323881 hydrochloride**
- ATP
- Kinase reaction buffer (e.g., HEPES buffer, pH 7.5, containing MnCl₂)
- 96-well plates coated with a suitable substrate (e.g., poly(Glu, Tyr) 4:1)
- Anti-phosphotyrosine antibody (primary antibody)
- Horseradish peroxidase (HRP)-conjugated secondary antibody
- HRP substrate (e.g., TMB)
- Stop solution
- Plate reader

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **ZM323881 hydrochloride** in the kinase reaction buffer.
- **Reaction Setup:** To each well of the substrate-coated 96-well plate, add the recombinant VEGFR-2 kinase, the diluted **ZM323881 hydrochloride** (or vehicle control), and the kinase reaction buffer.
- **Initiation of Reaction:** Initiate the kinase reaction by adding a solution of ATP to each well.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration to allow for substrate phosphorylation.
- **Stopping the Reaction:** Stop the reaction by washing the plate to remove the kinase, inhibitor, and ATP.

- Detection of Phosphorylation:
 - Add the primary anti-phosphotyrosine antibody to each well and incubate to allow binding to the phosphorylated substrate.
 - Wash the plate to remove any unbound primary antibody.
 - Add the HRP-conjugated secondary antibody and incubate.
 - Wash the plate to remove any unbound secondary antibody.
 - Add the HRP substrate and incubate until a color change is observed.
- Data Acquisition: Stop the color development by adding a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis: The absorbance values are proportional to the extent of substrate phosphorylation. Calculate the percentage of inhibition for each concentration of **ZM323881 hydrochloride** relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.^[2]

Endothelial Cell Proliferation Assay (³H-Thymidine Incorporation)

This assay measures the effect of an inhibitor on cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Cell culture medium and supplements
- VEGF-A
- **ZM323881 hydrochloride**
- ³H-Thymidine

- 96-well cell culture plates
- Cell harvester
- Scintillation counter

Procedure:

- Cell Seeding: Seed HUVECs into 96-well plates at a predetermined density and allow them to adhere overnight.
- Treatment: The following day, replace the medium with fresh medium containing various concentrations of **ZM323881 hydrochloride** (or vehicle control) and a stimulating agent (e.g., VEGF-A).
- Incubation: Incubate the cells for a period that allows for cell division (e.g., 72 hours).
- Radiolabeling: Add ^3H -thymidine to each well and incubate for a further 4-18 hours to allow for its incorporation into the DNA of proliferating cells.
- Cell Harvesting: Harvest the cells onto filter mats using a cell harvester. This process lyses the cells and traps the DNA containing the incorporated ^3H -thymidine on the filter.
- Quantification: Measure the amount of radioactivity on the filter mats using a scintillation counter.
- Data Analysis: The amount of radioactivity is directly proportional to the rate of cell proliferation. Calculate the percentage of inhibition for each concentration of **ZM323881 hydrochloride** and determine the IC₅₀ value.[\[2\]](#)[\[3\]](#)

Conclusion

ZM323881 hydrochloride is a powerful and selective research tool for elucidating the complex roles of VEGFR-2 in health and disease. Its well-defined mechanism of action and high selectivity, as demonstrated through rigorous in vitro and cell-based assays, make it an invaluable asset for researchers in the fields of angiogenesis, cancer biology, and drug discovery. The detailed protocols provided herein serve as a guide for the accurate assessment of its inhibitory properties.

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